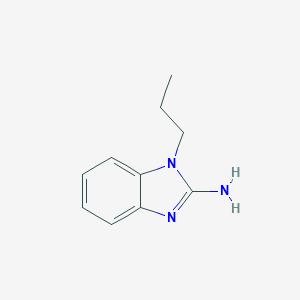
3,5-Dimethyloctatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyloctatriacontane, also known as DMOTA, is a long-chain hydrocarbon that has gained attention in scientific research due to its unique properties. DMOTA is a branched hydrocarbon with a molecular formula of C40H82, which makes it a highly stable and non-reactive compound.
Mechanism Of Action
3,5-Dimethyloctatriacontane is a highly stable and non-reactive compound that does not undergo any significant chemical reactions under normal conditions. However, it has been shown to interact with certain biological molecules, such as proteins and lipids, through non-covalent interactions. These interactions can lead to changes in the physical properties of the molecules, such as their solubility and stability.
Biochemical And Physiological Effects
3,5-Dimethyloctatriacontane has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects on living organisms. However, it has been shown to have some potential as a surfactant and stabilizer in emulsion polymerization reactions, which can lead to the development of new materials with improved properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,5-Dimethyloctatriacontane is its high stability and non-reactivity, which makes it an ideal model compound for studying the behavior of long-chain hydrocarbons in different environments. However, its non-reactivity also limits its potential applications in certain fields of science, such as organic chemistry, where reactive compounds are often required.
Future Directions
There are many potential future directions for research on 3,5-Dimethyloctatriacontane. One area of interest is the development of new materials using 3,5-Dimethyloctatriacontane as a surfactant and stabilizer. Another area of interest is the use of 3,5-Dimethyloctatriacontane in drug delivery systems, where its stability and non-reactivity could be advantageous. Additionally, further studies are needed to fully understand the interactions between 3,5-Dimethyloctatriacontane and biological molecules, which could lead to new insights into the behavior of long-chain hydrocarbons in living systems.
Conclusion:
In conclusion, 3,5-Dimethyloctatriacontane is a highly stable and non-reactive compound that has gained attention in scientific research due to its unique properties. It has been used as a model compound to study the properties of long-chain hydrocarbons, as a surfactant and stabilizer in emulsion polymerization reactions, and has potential applications in drug delivery systems and nanotechnology. While its non-reactivity limits its potential applications in certain fields of science, there are many potential future directions for research on 3,5-Dimethyloctatriacontane.
Synthesis Methods
3,5-Dimethyloctatriacontane can be synthesized through a multi-step process that involves the reaction of 1-octyne with 1,3-butadiene in the presence of a palladium catalyst. The resulting product is then subjected to hydrogenation and further purification steps to yield pure 3,5-Dimethyloctatriacontane. This synthesis method has been optimized and is widely used to produce 3,5-Dimethyloctatriacontane in large quantities.
Scientific Research Applications
3,5-Dimethyloctatriacontane has been extensively studied for its potential applications in various fields of science. It has been used as a model compound to study the properties of long-chain hydrocarbons and their behavior in different environments. 3,5-Dimethyloctatriacontane has also been used as a surfactant and stabilizer in emulsion polymerization reactions. In addition, 3,5-Dimethyloctatriacontane has been investigated for its potential use in drug delivery systems and as a lubricant in nanotechnology.
properties
CAS RN |
13897-20-6 |
|---|---|
Product Name |
3,5-Dimethyloctatriacontane |
Molecular Formula |
C40H82 |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
3,5-dimethyloctatriacontane |
InChI |
InChI=1S/C40H82/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-40(4)38-39(3)6-2/h39-40H,5-38H2,1-4H3 |
InChI Key |
ALKFEVAGCOHZKS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CC |
synonyms |
3,5-Dimethyloctatriacontane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




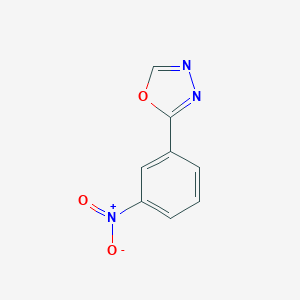
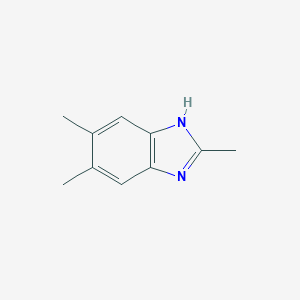
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
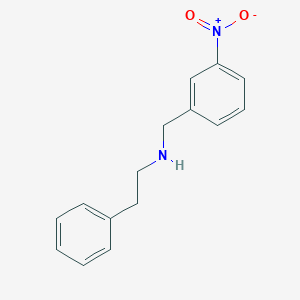
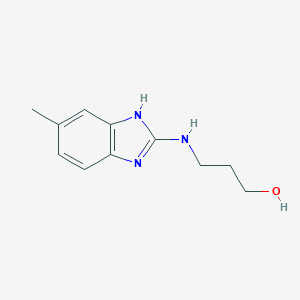
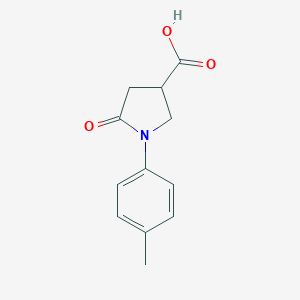
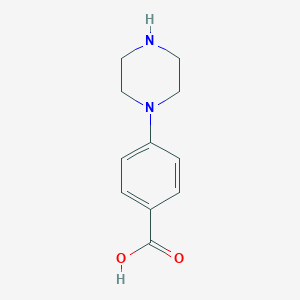
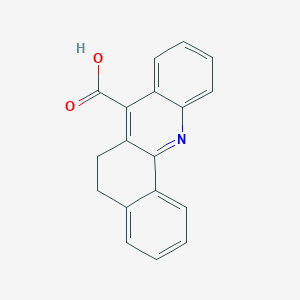
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
